molecular formula C6HCl2F3N2O B1402986 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone CAS No. 1391766-42-9

1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402986
CAS No.: 1391766-42-9
M. Wt: 244.98 g/mol
InChI Key: CNORKIGAJMVUKG-UHFFFAOYSA-N
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Description

The compound “1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone” is a derivative of pyridazine, which is a heterocyclic compound . Pyridazine derivatives are often used in various scientific research due to their unique properties.

Scientific Research Applications

Organic Synthesis

  • Nucleophilic Displacement Reactions : Methyl (3,6-dichloropyridazin-4-yl)acetate, a related compound, has been used to study nucleophilic displacement reactions. It showed selective displacement of the chlorine atom at specific positions under different reaction conditions, demonstrating its utility in synthetic chemistry (Adembri, Sio, Nesi, & Scotton, 1976).

  • Pyridazine Synthesis : The compound reacts with pyridine N-oxides to form various pyridazinone derivatives, indicating its role in the synthesis of heterocyclic compounds (Deegan & Rose, 1971).

Medicinal Chemistry

  • Antibacterial and Antifungal Activity : Derivatives of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a similar compound, have been synthesized and found to exhibit significant antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).

  • Synthesis of Metal-Complexing Compounds : Compounds like 3,6-Di(pyridin-2-yl)pyridazines, synthesized from related structures, demonstrate the ability to form metal complexes, which can have pharmaceutical applications (Hoogenboom, Moore, & Schubert, 2006).

Materials Science

  • Self-Assembly and Metal Complex Formation : Derivatives of pyridazine, including those structurally similar to 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone, have been shown to self-assemble with copper(I) and silver(I) ions, forming supramolecular structures (Happ et al., 2011).

  • Synthesis of Heterocyclic Systems : The compound is used in creating functionalized pyridazinone arrays, important for developing materials with specific properties (Helm, Plant, & Harrity, 2006).

Mechanism of Action

The mechanism of action of “1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone” is not available. Pyridazine derivatives can have various mechanisms of action depending on their specific structures and the context in which they are used .

Properties

IUPAC Name

1-(3,6-dichloropyridazin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N2O/c7-3-1-2(5(8)13-12-3)4(14)6(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNORKIGAJMVUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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